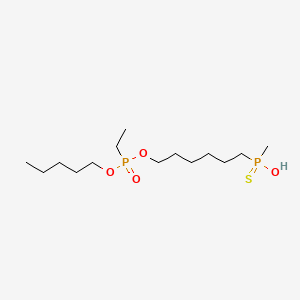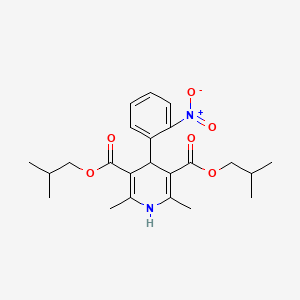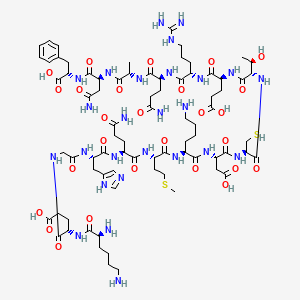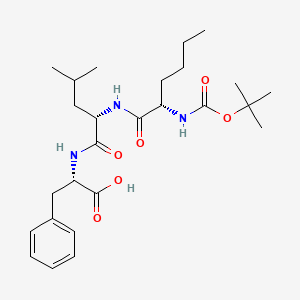
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester is a complex organophosphorus compound. This compound is notable for its unique structure, which includes both phosphonothioic and phosphonic acid ester functionalities. These features make it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester typically involves the reaction of ethylphosphonic acid derivatives with thioic acid anhydrides. Common reagents used in these reactions include ethyl bromoacetate and ammonium carbonate . The reaction conditions often require the presence of catalysts such as phosphoric acid or vanadyl triflate to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acylation reactions using acid anhydrides and alcohols. Catalysts like phosphoric acid are employed to ensure high yields and efficiency . The process is typically carried out under controlled temperatures and pressures to optimize the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids in the presence of oxidizing agents.
Reduction: Formation of phosphonothioic acid derivatives under reducing conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various alcohols and amines . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonothioic acids, and various phosphoramidates and phosphonates .
Wissenschaftliche Forschungsanwendungen
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester has a wide range of scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester involves its interaction with molecular targets through phosphorylation reactions. The compound can act as a phosphorylating agent, transferring its phosphonothioic or phosphonic groups to nucleophilic sites on target molecules . This process is facilitated by the presence of catalysts and specific reaction conditions that promote the formation of transient phosphoryl intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic Acids: Compounds like ethylphosphonic acid and dipentyl phosphonic acid share similar structural features and reactivity.
Phosphonothioic Acids: Compounds such as ethylphosphonothioic acid exhibit similar chemical behavior and applications.
Uniqueness
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester is unique due to its dual functionality, combining both phosphonothioic and phosphonic acid ester groups. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
109438-26-8 |
|---|---|
Molekularformel |
C14H32O4P2S |
Molekulargewicht |
358.42 g/mol |
IUPAC-Name |
6-[ethyl(pentoxy)phosphoryl]oxyhexyl-hydroxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H32O4P2S/c1-4-6-9-12-17-20(16,5-2)18-13-10-7-8-11-14-19(3,15)21/h4-14H2,1-3H3,(H,15,21) |
InChI-Schlüssel |
DNVLDPOHTBGMFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=O)(CC)OCCCCCCP(=S)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















